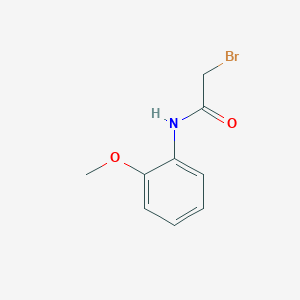

2-bromo-N-(2-methoxyphenyl)acetamide

Übersicht

Beschreibung

The compound "2-bromo-N-(2-methoxyphenyl)acetamide" is a brominated acetamide with a methoxyphenyl substituent. While the exact compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to "2-bromo-N-(2-methoxyphenyl)acetamide" .

Synthesis Analysis

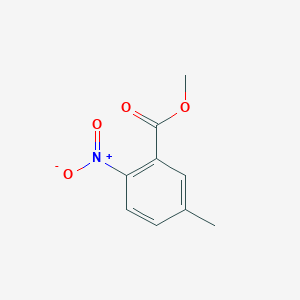

The synthesis of brominated acetamides typically involves halogenation reactions, as seen in the synthesis of 2-bromomelatonin, where direct bromination of melatonin was performed using N-bromosuccinimide (NBS) . Similarly, the synthesis of related compounds often involves multiple steps, including acetylation, esterification, and nitration, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide and N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These methods could potentially be adapted for the synthesis of "2-bromo-N-(2-methoxyphenyl)acetamide."

Molecular Structure Analysis

The molecular structure of brominated acetamides is characterized by the presence of dihedral angles between the benzene rings and the acetamide unit. For instance, in the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angle between the two benzene rings is 50.88°, and the angle between the 4-bromophenyl fragment and the acetamide unit is 76.55° . These angles influence the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

Brominated acetamides can participate in various chemical reactions, including hydrogen bonding and radical-anion radical chain processes. Intermolecular N—H⋯O hydrogen bonds and C—H⋯π contacts are common, contributing to the stability of the crystal structure . The radical-anion radical chain mechanism is another reaction pathway that has been observed in the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides are influenced by the electron-withdrawing and electron-donating effects of the substituents. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the Br atom is electron-withdrawing, while the methoxy group is electron-donating . These effects can impact the acidity, reactivity, and overall stability of the compound. Additionally, the presence of hydrogen bonds and other intermolecular interactions in the crystal structure can affect the melting point, solubility, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-bromo-N-(2-methoxyphenyl)acetamide and its derivatives have been explored for various pharmacological applications. One notable study by Rani et al. (2016) synthesized derivatives of this compound, which exhibited potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds were synthesized through multi-step reactions, including the Leuckart reaction. The activities were comparable to standard drugs, indicating their potential in medical research and drug development (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant Properties

Li et al. (2012) discovered new nitrogen-containing bromophenols in marine red algae, including derivatives of 2-bromo-N-(2-methoxyphenyl)acetamide. These compounds demonstrated strong scavenging activity against radicals, suggesting their potential as natural antioxidants in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).

Synthesis for Dyes and Industrial Applications

Zhang (2008) explored the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. The study proposed an environmentally friendly method for producing these compounds, highlighting their industrial significance (Zhang, 2008).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of 2-bromo-N-(2-methoxyphenyl)acetamide and evaluated their antimicrobial and antifungal activities. For instance, Fuloria et al. (2014) synthesized Schiff bases and thiazolidinone derivatives, which showed notable antibacterial and antifungal properties (Fuloria, Fuloria, & Gupta, 2014).

Antidepressant and Anticonvulsant Activities

Compounds derived from 2-bromo-N-(2-methoxyphenyl)acetamide have also been evaluated for their antidepressant and anticonvulsant activities. Xie et al. (2013) synthesized several derivatives and found that some compounds reduced immobility timesin behavioral despair tests, suggesting antidepressant potential. They also exhibited protective properties against pentylenetetrazole-induced seizures, demonstrating anticonvulsant activities (Xie, Tang, Pan, & Guan, 2013).

Application in Chemical Synthesis and Drug Discovery

Several studies have focused on synthesizing novel derivatives of 2-bromo-N-(2-methoxyphenyl)acetamide for potential applications in drug discovery. For example, Saxena et al. (2009) synthesized derivatives that inhibited protein tyrosine phosphatase 1B, an enzyme target for treating type 2 diabetes. This research indicates the compound's relevance in synthesizing potential therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Environmental Applications

The compound and its derivatives have been studied in environmental contexts as well. For instance, Li et al. (2015) investigated the effects of halide ions on the degradation of acetaminophen in water treatment, using UV/H2O2 advanced oxidation. This research provides insights into the environmental behavior of similar compounds and their roles in water treatment processes (Li, Song, Fu, Tsang, & Yang, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOPLFALZWOOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392285 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-methoxyphenyl)acetamide | |

CAS RN |

32428-69-6 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

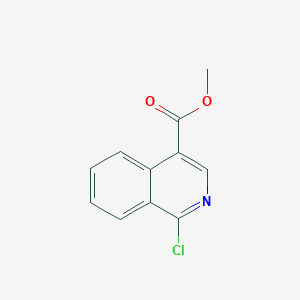

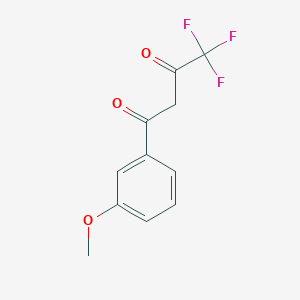

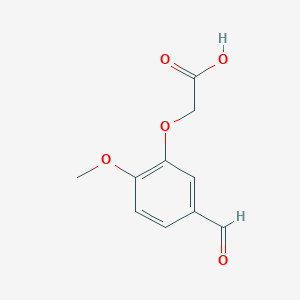

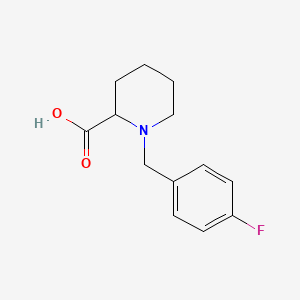

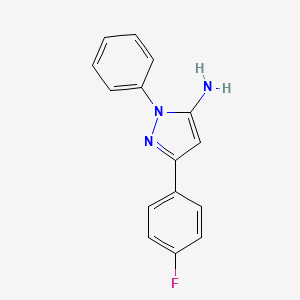

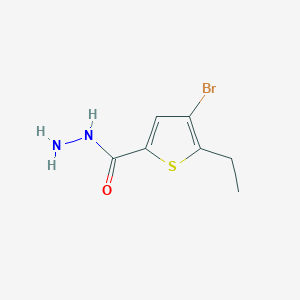

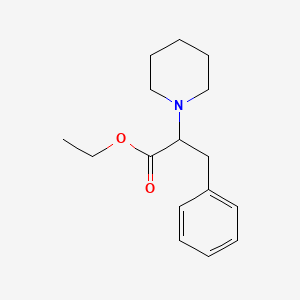

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)